molecular formula C21H15BrN2O5 B265471 4-(4-bromobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-bromobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265471
M. Wt: 455.3 g/mol
InChI Key: YVZPIUQBWLFPDN-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-bromobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been gaining attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

The mechanism of action of 4-(4-bromobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, research suggests that it works by inhibiting certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which can inhibit their growth and spread. It has also been found to have anti-angiogenic properties, which means it can inhibit the growth of blood vessels that supply nutrients to cancer cells. Additionally, it has been found to have anti-inflammatory effects, which can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-bromobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is that it has been shown to be effective in inhibiting cancer cell growth in vitro. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 4-(4-bromobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to conduct further studies to understand its mechanism of action and potential side effects. Another direction is to investigate its potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, research could focus on developing more efficient synthesis methods for this compound.
In conclusion, 4-(4-bromobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a promising compound with potential applications in medical research. While more research is needed to fully understand its mechanism of action and potential side effects, it has already shown promising results in inhibiting cancer cell growth and reducing inflammation. Further research in this area could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

The synthesis of 4-(4-bromobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromobenzoyl chloride and 5-methyl-3-isoxazolyl-4-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydroxylamine to form the final product.

Scientific Research Applications

Research has shown that this compound has potential applications in the field of cancer research. Studies have shown that it has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.

properties

Product Name

4-(4-bromobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C21H15BrN2O5

Molecular Weight

455.3 g/mol

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H15BrN2O5/c1-11-9-16(23-29-11)24-18(13-3-2-4-15(25)10-13)17(20(27)21(24)28)19(26)12-5-7-14(22)8-6-12/h2-10,18,25-26H,1H3/b19-17+

InChI Key

YVZPIUQBWLFPDN-HTXNQAPBSA-N

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C2=O)C4=CC(=CC=C4)O

SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC(=CC=C4)O

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC(=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.